K2-B4-5e

Targeted Protein Degradation PROTAC BRD4

The compound, with a molecular formula of C52H49ClN8O6S and a molecular weight of 949.5 g/mol , is a heterobifunctional proteolysis-targeting chimera (PROTAC) referred to as K2-B4-5e. It is designed as a research tool to induce the degradation of specific target proteins.

Molecular Formula C52H49ClN8O6S
Molecular Weight 949.5 g/mol
Cat. No. B12382622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK2-B4-5e
Molecular FormulaC52H49ClN8O6S
Molecular Weight949.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)N6CCC7=C(C6)N(C(=O)C(=C7)CC(C)C)C8=CN(C(=O)C=C8)CC(=O)OC)C9=CC=C(C=C9)Cl)C
InChIInChI=1S/C52H49ClN8O6S/c1-29(2)23-38-24-37-21-22-58(27-43(37)61(51(38)66)41-19-20-45(63)59(26-41)28-46(64)67-6)50(65)36-9-7-33(8-10-36)34-13-17-40(18-14-34)54-44(62)25-42-49-57-56-32(5)60(49)52-47(30(3)31(4)68-52)48(55-42)35-11-15-39(53)16-12-35/h7-20,24,26,29,42H,21-23,25,27-28H2,1-6H3,(H,54,62)/t42-/m0/s1
InChIKeyOKMMCOVMIZQGDT-WBCKFURZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate as K2-B4-5e


The compound, with a molecular formula of C52H49ClN8O6S and a molecular weight of 949.5 g/mol , is a heterobifunctional proteolysis-targeting chimera (PROTAC) referred to as K2-B4-5e . It is designed as a research tool to induce the degradation of specific target proteins. Its primary reported mechanism of action is to recruit the E3 ubiquitin ligase KLHDC2 to the bromodomain-containing protein 4 (BRD4) and the androgen receptor (AR), thereby promoting their ubiquitination and subsequent proteasomal degradation in cells [1].

Why General-Purpose BRD4 or AR Inhibitors Cannot Substitute for K2-B4-5e in Targeted Degradation Studies


Substituting K2-B4-5e with a conventional inhibitor or a different PROTAC degrader is not scientifically equivalent. K2-B4-5e's mechanism of action is distinct from traditional inhibitors, as it induces the catalytic and complete removal of target proteins rather than simply blocking their function [1]. More critically, its activity is dependent on a specific E3 ligase, KLHDC2, which is not utilized by the vast majority of PROTACs that commonly rely on CRBN or VHL . Therefore, any substitution, even with another BRD4/AR degrader, would not replicate the same cellular degradation profile or KLHDC2-dependent biology, rendering experimental comparisons invalid.

Quantitative Differentiation Guide: K2-B4-5e Versus Alternative BRD4 and AR Degraders


BRD4 Degradation Potency: K2-B4-5e vs. Other BRD4 PROTACs

K2-B4-5e exhibits potent BRD4 degradation activity with a half-maximal degradation concentration (DC50) of 6.2 nM against HiBiT-BRD4, achieving a maximal degradation (Dmax) of 93% in PC-3 cells . This places it as a potent degrader, though its activity is moderate compared to some highly optimized BRD4 PROTACs. For context, GNE-987 achieves a DC50 of 0.03 nM in EOL-1 AML cells , while PROTAC BRD4 Degrader-9 demonstrates DC50 values of 0.86 nM and 7.6 nM when conjugated with antibodies in PC3 cells . K2-B4-5e's distinct advantage lies in its unique KLHDC2 E3 ligase recruitment, not necessarily in its absolute potency compared to all other BRD4 degraders.

Targeted Protein Degradation PROTAC BRD4

AR Degradation Potency: K2-B4-5e vs. Dedicated AR PROTACs

As a dual degrader, K2-B4-5e also targets the androgen receptor (AR) for degradation [1]. While a precise DC50 for AR degradation is not specified in the provided data, its potency can be contextualized against dedicated AR PROTACs. ARD-2585, an exceptionally potent AR degrader, achieves DC50 values of ≤0.1 nM in VCaP and LNCaP cell lines [2]. Other AR PROTACs like LYA914 exhibit DC50 values of 0.34-0.45 µM in 22Rv1 cells , and ARCC 4 has a DC50 of 5 nM . K2-B4-5e is not optimized solely for AR degradation and thus is unlikely to match the sub-nanomolar potency of ARD-2585, but its value proposition is the simultaneous degradation of both BRD4 and AR via a distinct E3 ligase.

Targeted Protein Degradation PROTAC Androgen Receptor

E3 Ligase Selectivity: The Defining Differentiation of K2-B4-5e

The most significant and verifiable differentiator for K2-B4-5e is its recruitment of the E3 ubiquitin ligase KLHDC2 [1]. The vast majority of PROTACs in development and research utilize either cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. This reliance on just two E3 ligases is a known limitation in the field, and K2-B4-5e represents an expansion of the PROTAC toolbox to a third, underexplored E3 ligase [2]. This unique mechanism is not a matter of degree but a binary, qualitative difference. No other commercially available BRD4/AR degrader is reported to function via KLHDC2, making K2-B4-5e the only tool for studying KLHDC2-dependent targeted protein degradation of these targets.

E3 Ligase KLHDC2 PROTAC

Optimal Application Scenarios for K2-B4-5e in Academic and Industrial Research


Investigating the Biology and Therapeutic Potential of the KLHDC2 E3 Ligase

K2-B4-5e is the optimal chemical probe for any study designed to understand the functional consequences of recruiting the KLHDC2 E3 ligase to degrade therapeutically relevant targets like BRD4 and AR. This application is directly supported by the compound's unique mechanism of action, which differentiates it from all other CRBN- or VHL-based PROTACs [1]. Researchers can use this tool to compare degradation efficiency, kinetics, and downstream biological effects against well-established degraders that recruit different E3 ligases, thereby deconvoluting E3 ligase-specific biology.

Evaluating Dual BRD4/AR Degradation in Prostate Cancer Models

For research into castration-resistant prostate cancer (CRPC), where both BRD4 and AR signaling are critical drivers, K2-B4-5e provides a unique tool to simultaneously ablate both proteins via a single, KLHDC2-dependent mechanism [2]. Its ability to degrade both targets makes it a valuable comparator to single-agent BRD4 degraders (like MZ1) or AR degraders (like ARCC 4) in phenotypic assays measuring cell proliferation, apoptosis, and transcriptional reprogramming in AR-positive prostate cancer cell lines such as LNCaP or VCaP.

Tool Compound for Structure-Activity Relationship (SAR) Studies on KLHDC2 Ligands

K2-B4-5e serves as a benchmark compound for medicinal chemistry efforts focused on developing novel KLHDC2 ligands and PROTACs. Its well-defined structure (C52H49ClN8O6S) and potent degradation activity (DC50 6.2 nM for BRD4) provide a clear performance standard. Researchers can use K2-B4-5e as a positive control in assays designed to screen for or validate the activity of new KLHDC2-binding molecules, enabling the optimization of next-generation degrader molecules.

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